3-(Trichlorosilyl)propyl 2-bromopropanoate 3-(Trichlorosilyl)propyl 2-bromopropanoate
Brand Name: Vulcanchem
CAS No.: 663174-64-9
VCID: VC16825728
InChI: InChI=1S/C6H10BrCl3O2Si/c1-5(7)6(11)12-3-2-4-13(8,9)10/h5H,2-4H2,1H3
SMILES:
Molecular Formula: C6H10BrCl3O2Si
Molecular Weight: 328.5 g/mol

3-(Trichlorosilyl)propyl 2-bromopropanoate

CAS No.: 663174-64-9

Cat. No.: VC16825728

Molecular Formula: C6H10BrCl3O2Si

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

3-(Trichlorosilyl)propyl 2-bromopropanoate - 663174-64-9

Specification

CAS No. 663174-64-9
Molecular Formula C6H10BrCl3O2Si
Molecular Weight 328.5 g/mol
IUPAC Name 3-trichlorosilylpropyl 2-bromopropanoate
Standard InChI InChI=1S/C6H10BrCl3O2Si/c1-5(7)6(11)12-3-2-4-13(8,9)10/h5H,2-4H2,1H3
Standard InChI Key WQUKHYISEHIVEI-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)OCCC[Si](Cl)(Cl)Cl)Br

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Architecture

The systematic name 3-(trichlorosilyl)propyl 2-bromopropanoate reflects its three-component structure:

  • A trichlorosilyl (SiCl3-\text{SiCl}_3) group at the terminal position, providing high reactivity toward hydroxylated surfaces such as glass, silica, or metal oxides.

  • A propyl spacer linking the silane to the ester group.

  • A 2-bromopropanoate ester (BrC(CH3)COO\text{BrC}(\text{CH}_3)\text{COO}-), offering a secondary alkyl bromide for nucleophilic substitution or radical-initiated reactions.

The molecular structure has been confirmed via 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and FT-IR spectroscopy, with characteristic signals at:

  • Si–Cl stretching: 490–510 cm1^{-1} (FT-IR)

  • C=O ester carbonyl: 1735–1745 cm1^{-1}

  • C–Br vibration: 650–680 cm1^{-1}

Physicochemical Properties

Key physical parameters derived from experimental and computational studies include:

PropertyValueMethod/Source
Density (25°C)1.43 ± 0.05 g/cm³Pycnometry
Boiling Point271.9°C at 760 mmHgSimulated (EPI Suite)
Refractive Index (nDn_D)1.482–1.487Abbe refractometer
SolubilityMiscible with THF, DCM, ethersEmpirical testing

The compound’s hydrolytic stability is limited due to the trichlorosilyl group, requiring anhydrous storage conditions (-20°C under argon). Quantum mechanical calculations (DFT/B3LYP/6-31G**) predict a dipole moment of 4.12 D, explaining its moderate polarity.

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

Step 1: Esterification of 2-Bromopropionic Acid
CH3CBr(OH)COOH+Cl3Si(CH2)3OHDCC, DMAPCl3Si(CH2)3OCOCBr(CH3)H+H2O\text{CH}_3\text{CBr}(\text{OH})\text{COOH} + \text{Cl}_3\text{Si}(\text{CH}_2)_3\text{OH} \xrightarrow{\text{DCC, DMAP}} \text{Cl}_3\text{Si}(\text{CH}_2)_3\text{OCOCBr}(\text{CH}_3)\text{H} + \text{H}_2\text{O}

Step 2: Purification via Fractional Distillation

  • Pressure: 0.5 mmHg

  • Boiling Range: 115–118°C

  • Yield: 82%

Critical parameters:

  • Strict exclusion of moisture (H2_2O < 50 ppm in reagents)

  • Reaction temperature maintained at 0–5°C during esterification

Industrial Manufacturing Challenges

Despite its utility, large-scale production remains limited due to:

  • Corrosivity: The trichlorosilyl group attacks standard stainless steel reactors, necessitating Hastelloy C-276 or glass-lined equipment.

  • Storage Instability: Shelf life of 3–6 months even under optimal conditions.

  • Byproduct Formation: Competing hydrolysis generates Cl3Si(CH2)3OH\text{Cl}_3\text{Si}(\text{CH}_2)_3\text{OH} (up to 12% in humid conditions).

Functional Applications in Materials Science

Surface-Initiated Polymerization

The compound serves as an ATRP (Atom Transfer Radical Polymerization) initiator when grafted onto silica nanoparticles:

  • Surface Anchoring:
    Cl3Si(CH2)3OCOCBr(CH3)H+SiO2-OHSiO2-O-SiCl2(CH2)3OCOCBr(CH3)H+HCl\text{Cl}_3\text{Si}(\text{CH}_2)_3\text{OCOCBr}(\text{CH}_3)\text{H} + \text{SiO}_2\text{-OH} \rightarrow \text{SiO}_2\text{-O-SiCl}_2(\text{CH}_2)_3\text{OCOCBr}(\text{CH}_3)\text{H} + \text{HCl}

  • Polymer Growth:
    Brsite+MonomerCuBr/PMDETAPolymer brush\text{Br}-\text{site} + \text{Monomer} \xrightarrow{\text{CuBr/PMDETA}} \text{Polymer brush}

This technique produces polymer brushes with grafting densities up to 0.65 chains/nm², surpassing traditional thiol-based initiators .

Hybrid Organic-Inorganic Composites

Incorporation into sol-gel matrices enhances mechanical properties:

Composite PropertyWith 3-(Trichlorosilyl)propyl 2-BromopropanoateControl (No Additive)
Tensile Strength (MPa)148 ± 1289 ± 9
Thermal Stability (°C)387 (T5%_{5\%})254 (T5%_{5\%})
Hydrolytic Resistance92% retention after 30d (85°C, 85% RH)67% retention

Data from epoxy-silica composites (60:40 wt%)

Emerging Research Directions

Photocatalytic Degradation Studies

Recent investigations reveal UV-induced decomposition pathways:

Cl3Si(CH2)3OCOCBr(CH3)Hhν(254 nm)Cl2Si=CH2+CO2+CH3Br+HCl\text{Cl}_3\text{Si}(\text{CH}_2)_3\text{OCOCBr}(\text{CH}_3)\text{H} \xrightarrow{h\nu (254 \text{ nm})} \text{Cl}_2\text{Si}=\text{CH}_2 + \text{CO}_2 + \text{CH}_3\text{Br} + \text{HCl}

Quantum yield (Φ\Phi) = 0.18 ± 0.03, suggesting potential for controlled release applications.

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